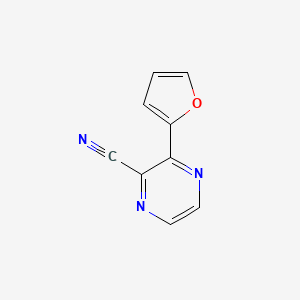

3-(Furan-2-yl)pyrazine-2-carbonitrile

Vue d'ensemble

Description

“3-(Furan-2-yl)pyrazine-2-carbonitrile” is a chemical compound that has gained significant attention in scientific research and industry due to its unique physical and chemical properties. It is used as a single-source precursor in the synthesis of metal-free nitrogen-doped carbon nanoparticles (NCNPs) .

Synthesis Analysis

The synthesis of compounds similar to “3-(Furan-2-yl)pyrazine-2-carbonitrile” has been reported in various studies. For instance, a new tailor-made fluorescent core (pyrido [2,3-b]pyrazine) was designed and synthesized . Another study reported the synthesis of hybrid compounds amalgamating pyrazine and 1,2,4-triazole scaffolds .Chemical Reactions Analysis

The chemical reactions involving “3-(Furan-2-yl)pyrazine-2-carbonitrile” or similar compounds have been discussed in several studies. For example, a study reported the conceptualization and synthesis of hybrid compounds amalgamating pyrazine and 1,2,4-triazole scaffolds . Another study discussed the reactions of sulfur ylides and alkynes in the synthesis of furan derivatives .Applications De Recherche Scientifique

Herbicide and Pesticide Potential

Research into the synthesis of pyrazine derivatives from furan-2,3-diones indicates potential applications of these compounds as herbicides and pesticides. This study provided novel insights into the chemical reactions leading to the formation of new pyrazine derivatives, highlighting their potential utility in agriculture (Üngören et al., 2013).

Antimicrobial Activity

Another area of research focuses on the synthesis of novel pyrimidines, including derivatives of 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile, showing significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This emphasizes the compound's relevance in developing new antimicrobial agents (Hamid & Shehta, 2018).

Antitubercular Agents

The synthesis of chalcones and acetyl pyrazoline derivatives, incorporating the furan nucleus, has been investigated for antitubercular activities. This research outlines the chemical pathways for creating these compounds and their potential in treating tuberculosis (Bhoot, Khunt, & Parekh, 2011).

Electrochromic Materials

Investigations into the electrochromic properties of polymers and copolymers derived from furan-carbonitrile compounds offer insights into their application in electronic display technologies. These materials exhibit distinct electrochromic properties, making them suitable for electronic color display (ECD) applications (Abaci, Ustalar, Yılmaz, & Guney, 2016).

Organic Electronics

The design and synthesis of donor–acceptor-based compounds, including 2,3-di(furan-2-yl)pyrido[2,3-b]pyrazine amine derivatives, have been explored for their application in organic electronics. These compounds exhibit blue-orange fluorescence, suggesting their utility in organic light-emitting diodes (OLEDs) and other electronic devices (Mahadik et al., 2021).

Safety And Hazards

Orientations Futures

The future directions for “3-(Furan-2-yl)pyrazine-2-carbonitrile” and similar compounds are promising. They are being explored for their potential in various applications, including high-performance OLEDs and as potent antitubercular agents . The use of furan platform chemicals beyond fuels and plastics is also being explored .

Propriétés

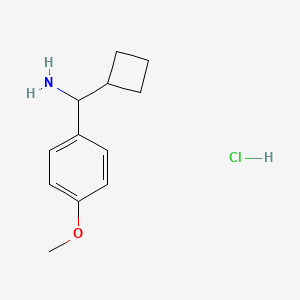

IUPAC Name |

3-(furan-2-yl)pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-6-7-9(12-4-3-11-7)8-2-1-5-13-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOZIUKBEBLKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-yl)pyrazine-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1471991.png)